molecular formula C25H22N4OS B2461967 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide CAS No. 896707-33-8

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide

Cat. No. B2461967
CAS RN: 896707-33-8
M. Wt: 426.54
InChI Key: BFKKALMDYPJGJF-UHFFFAOYSA-N
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Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide” is a derivative of benzimidazo[1,2-c]quinazolin-6-ones . Benzimidazo[1,2-c]quinazolin-6-ones are a class of nitrogen-rich heterocyclic compounds .


Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-ones has been achieved through a highly regioselective C–C bond cleavage/amination of isatins by reacting with o-phenylene diamines . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation, wherein molecular oxygen is the sole required oxidant .


Chemical Reactions Analysis

The chemical reactions involving benzimidazo[1,2-c]quinazolin-6-ones have been studied. A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles has been developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .

Scientific Research Applications

Polymer Chemistry and Materials Science

The strained nitrogen-containing ring structure of N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide makes it an interesting building block for polymerization. Despite the challenges associated with controlling the polymerization of such monomers, the resulting polymers have several crucial applications:

Medicinal Chemistry and Drug Development

While the compound itself has not been directly used as a drug, understanding its structural features can inspire the design of novel pharmaceutical agents. Notably:

Bioinorganic Chemistry and DNA Interaction

The compound’s nickel(II) complex has been studied for its interaction with calf thymus DNA. Although the binding is primarily electrostatic, this research sheds light on potential applications in DNA recognition and targeted drug delivery .

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKKALMDYPJGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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